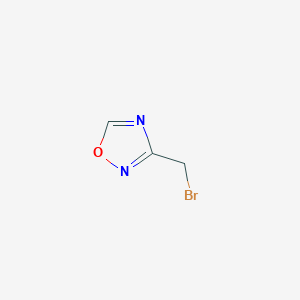![molecular formula C11H11FN2OS B2555037 (Z)-N-(3-乙基-6-氟苯并[d]噻唑-2(3H)-亚基)乙酰胺 CAS No. 865544-80-5](/img/structure/B2555037.png)
(Z)-N-(3-乙基-6-氟苯并[d]噻唑-2(3H)-亚基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
科学研究应用
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Similar compounds have been shown to inhibit hiv-1 reverse transcriptase .
Mode of Action
The exact mode of action of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Compounds with similar structures have been found to exhibit uncompetitive inhibition .
Biochemical Pathways
The specific biochemical pathways affected by (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Given its potential role as an hiv-1 reverse transcriptase inhibitor , it may be involved in the inhibition of the viral replication pathway.
Result of Action
The molecular and cellular effects of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Similar compounds have shown cytotoxic activity against human cancer cell lines .
生化分析
Biochemical Properties
(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit cytotoxic and antibacterial activities, indicating its potential as a therapeutic agent . It interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating them, which can lead to changes in cellular metabolism.
Cellular Effects
The effects of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, such as MCF-7 and HeLa, indicating its potential as an anticancer agent . Additionally, it has antibacterial properties, which further highlight its therapeutic potential.
Molecular Mechanism
The molecular mechanism of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity. These interactions can result in the inhibition of cancer cell growth and the suppression of bacterial proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its cytotoxic and antibacterial activities over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of cancer cell growth and antibacterial activity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism, which may contribute to the compound’s therapeutic effects .
Transport and Distribution
The transport and distribution of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, which influence its localization and accumulation. These interactions can affect the compound’s therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Acetamide Group: The final step involves the reaction of the benzothiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反应分析
Types of Reactions
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the fluorine atom.
相似化合物的比较
Similar Compounds
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide: Unique due to the presence of both fluorine and acetamide groups.
N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide: Lacks the fluorine atom, which may affect its chemical and biological properties.
N-[(2Z)-3-ethyl-6-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide:
Uniqueness
The presence of the fluorine atom in N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide enhances its chemical stability and biological activity compared to similar compounds without the fluorine atom. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-3-14-9-5-4-8(12)6-10(9)16-11(14)13-7(2)15/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSIIDSRPBBAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)

![methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2554959.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2554965.png)

![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/new.no-structure.jpg)
![2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2554969.png)
![1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one](/img/structure/B2554971.png)
![Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2554975.png)
![N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2554976.png)

